molecular formula C22H24N4O5 B4338933 methyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)benzoate

methyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B4338933
M. Wt: 424.4 g/mol
InChI Key: ZXQTYOSNPSSGGW-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a unique combination of adamantane, pyrazole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Adamantyl-Pyrazole Intermediate: The synthesis begins with the preparation of 1-(1-adamantyl)-4-nitro-1H-pyrazole. This can be achieved through the nitration of 1-adamantylpyrazole using a nitrating agent such as nitric acid.

    Coupling with Benzoic Acid Derivative: The intermediate is then coupled with methyl 4-aminobenzoate under appropriate conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

    Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: Formation of methyl 4-({[1-(1-adamantyl)-4-amino-1H-pyrazol-3-yl]carbonyl}amino)benzoate.

    Substitution: Formation of 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)benzoic acid.

    Oxidation: Formation of hydroxylated or carbonylated adamantane derivatives.

Scientific Research Applications

Methyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)benzoate has diverse applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and bioactivity.

    Materials Science: The adamantane core provides rigidity and thermal stability, making it useful in the development of advanced materials and polymers.

    Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of methyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)benzoate is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of the adamantane and pyrazole moieties. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantyl)-3-nitro-1H-pyrazole: Shares the adamantane and pyrazole structure but lacks the benzoate moiety.

    Methyl 4-aminobenzoate: Contains the benzoate structure but lacks the adamantane and pyrazole components.

Uniqueness

Methyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)benzoate is unique due to the combination of its structural components, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where stability, rigidity, and functional versatility are required.

Properties

IUPAC Name

methyl 4-[[1-(1-adamantyl)-4-nitropyrazole-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-31-21(28)16-2-4-17(5-3-16)23-20(27)19-18(26(29)30)12-25(24-19)22-9-13-6-14(10-22)8-15(7-13)11-22/h2-5,12-15H,6-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQTYOSNPSSGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)benzoate

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